molecular formula C6H8N4O3 B2637639 N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1339619-68-9

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2637639
CAS No.: 1339619-68-9
M. Wt: 184.155
InChI Key: WMLQHWGCESQYGM-UHFFFAOYSA-N
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Description

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products:

    Reduction of the nitro group: Produces N-methyl-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

    N-methyl-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-methyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Contains a chloro group instead of a nitro group.

    N-methyl-2-(4-methyl-1H-pyrazol-1-yl)acetamide: Features a methyl group instead of a nitro group.

Uniqueness: N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)4-9-3-5(2-8-9)10(12)13/h2-3H,4H2,1H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLQHWGCESQYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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